molecular formula C14H8Cl2N2 B188162 4-Chloro-2-(4-chlorophenyl)quinazoline CAS No. 59490-94-7

4-Chloro-2-(4-chlorophenyl)quinazoline

Cat. No.: B188162
CAS No.: 59490-94-7
M. Wt: 275.1 g/mol
InChI Key: HRDLKQWYHGPZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-chlorophenyl)quinazoline is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-chlorobenzonitrile with 4-chlorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorophenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

4-Chloro-2-(4-chlorophenyl)quinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)quinazoline: Similar in structure but lacks the additional chlorine atom.

    4-Chloro-2-phenylquinazoline: Similar but with a different substitution pattern on the phenyl ring.

    6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde: Another quinazoline derivative with different substituents.

Uniqueness

4-Chloro-2-(4-chlorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDLKQWYHGPZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355934
Record name 4-chloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59490-94-7
Record name 4-chloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 15.8 g of 2-(4-chlorophenyl)quinazolin-4(3H)-one and 115 ml of thionyl chloride was added dropwise 4.5 g of dimethylformamide and the mixture was treated as described in Example I to obtain a yellow solid which was recrystallized from cyclohexane to give 13.6 g of light yellow 4-chloro-2-(4-chlorophenyl)quinazoline, m.p. 166°-167°; ir and nmr spectra were consistent with the assigned structure.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 4
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 6
4-Chloro-2-(4-chlorophenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.